Aceglutamide

Catalog No.
S9101305
CAS No.
5817-09-4
M.F
C7H12N2O4
M. Wt
188.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceglutamide

CAS Number

5817-09-4

Product Name

Aceglutamide

IUPAC Name

2-acetamido-5-amino-5-oxopentanoic acid

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)

InChI Key

KSMRODHGGIIXDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Description

N(2)-acetylglutamine is a glutamine derivative with an acetyl group bound at the alpha-amino group. It has a role as a human urinary metabolite. It is a N-acetyl-amino acid and a N(2)-acylglutamine.
Acetylglutamine is a natural product found in Salmonella enterica, Vitis vinifera, and other organisms with data available.

Aceglutamide, also known as N-Acetyl-L-glutamine, is an acetylated derivative of the amino acid L-glutamine. It has garnered attention for its potential applications in pharmacology, particularly as a psychostimulant and nootropic agent. The compound is characterized by its ability to enhance cognitive function and memory while also exhibiting neuroprotective properties. Aceglutamide is marketed under various brand names, including Neuramina in Spain and Japan, and is utilized in both medicinal and research contexts.

  • Hydrolysis: Aceglutamide can be hydrolyzed to yield L-glutamine and acetic acid. This reaction typically requires the presence of water and either an acid or base catalyst.
  • Oxidation: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Substitution: Aceglutamide can engage in substitution reactions where the acetyl group is replaced by other functional groups under mild conditions.

Major Products Formed

  • Hydrolysis yields L-glutamine and acetic acid.
  • Oxidation results in oxidized derivatives of aceglutamide.
  • Substitution leads to various substituted derivatives depending on the nucleophile involved.

Aceglutamide serves primarily as a prodrug for glutamine, enhancing its stability and potency. It plays a crucial role in several biological pathways:

  • Neuroprotective Effects: Research indicates that aceglutamide exhibits neuroprotective properties, particularly in models of cerebral ischemia. This suggests its potential utility in treating neurodegenerative conditions .
  • Cognitive Enhancement: As a nootropic, aceglutamide is believed to improve memory and cognitive functions, making it a candidate for therapeutic applications in cognitive decline .

The synthesis of aceglutamide typically involves the acetylation of L-glutamine using acetic anhydride as the acetylating agent. This reaction is often facilitated by a base such as pyridine:

  • Reaction Setup: Mix L-glutamine with acetic anhydride.
  • Catalysis: Add pyridine to catalyze the reaction.
  • Purification: The resulting product is purified through methods such as crystallization or chromatography to isolate pure aceglutamide .

In industrial settings, larger-scale production may utilize automated reactors for consistency and efficiency.

Aceglutamide has diverse applications across various fields:

  • Pharmaceuticals: Used as a psychostimulant and nootropic agent to improve cognitive function.
  • Medical Treatments: Employed as an antiulcer agent (especially in its aluminum complex form) to treat conditions like peptic ulcers .
  • Research: Investigated for its role in cellular metabolism and its potential benefits in preventing protein energy malnutrition by serving as a stable source of glutamine .

Research on aceglutamide has highlighted its interactions with various biological systems:

  • It acts on specific enzymes such as N-acylamino acid racemase, which catalyzes the racemization of N-succinylamino acids .
  • Studies have shown that aceglutamide can influence neurotransmitter systems, particularly those involving glutamate, which is critical for synaptic plasticity and cognitive function .

Aceglutamide shares similarities with several compounds that also derive from glutamine or exhibit related properties. Here are some notable comparisons:

CompoundDescriptionUnique Features
N-Acetylaspartic AcidA derivative of aspartic acid; involved in neurotransmissionPrimarily functions as a neurotransmitter
N-Acetylglutamic AcidAn acetylated form of glutamic acid; involved in metabolic pathwaysPlays a role in urea cycle regulation
CitrullineAn amino acid involved in nitric oxide synthesisFunctions mainly in vascular health
PivagabineA GABA analogue used for neurological disordersPrimarily acts on GABA receptors
BromisovalA sedative-hypnotic agent with anxiolytic propertiesPrimarily used for sleep disorders
CarbromalA sedative used historically; now less commonSimilar sedative properties but less selective

Uniqueness

Aceglutamide's uniqueness lies in its dual role as both a psychostimulant and an antiulcer agent, along with its enhanced stability compared to L-glutamine. Its acetylated form allows for improved bioavailability and effectiveness in therapeutic applications .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.07970687 g/mol

Monoisotopic Mass

188.07970687 g/mol

Heavy Atom Count

13

General Manufacturing Information

L-Glutamine, N2-acetyl-: ACTIVE

Dates

Modify: 2023-11-21

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